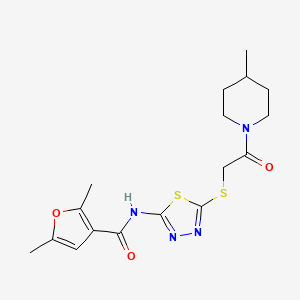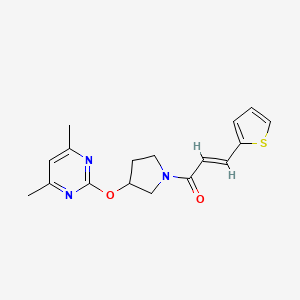![molecular formula C20H22N2O4S2 B2442291 N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamid CAS No. 941987-02-6](/img/structure/B2442291.png)
N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, one study reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The reactivity of benzothiazole derivatives can vary depending on the substituents on the thiazole ring. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on their structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Hybridstruktur der Verbindung vereint Thiazol- und Sulfonamidgruppen, die beide für ihre antibakteriellen Eigenschaften bekannt sind . Mehrere synthetisierte Derivate zeigen eine starke antibakterielle Aktivität gegen sowohl gramnegative als auch grampositive Bakterien. Insbesondere Verbindungen mit 4-tert-Butyl- und 4-Isopropyl-Substitutionen zeigen attraktive antibakterielle Wirkungen gegen mehrere Stämme. Das Isopropyl-substituierte Derivat zeigt eine niedrige minimale Hemmkonzentration (MHK) von 3,9 μg/mL gegen Staphylococcus aureus und Achromobacter xylosoxidans. Interessanterweise weist der Arzneimittel-Peptid-Komplex (gebildet mit dem zellpenetrierenden Peptid Octaarginin) unterschiedliche Wirkungsmechanismen auf, was auf synergistische Effekte hinweist, die über die Summe der einzelnen Komponenten hinausgehen .
Angstlösende Eigenschaften
Benzo[d]imidazo[2,1-b]thiazole, die strukturell mit unserer Verbindung verwandt sind, wurden als potente nicht-beruhigende Angstlösende beschrieben . Ihre Fähigkeit, Angst-assoziierte Signalwege zu modulieren, macht sie zu vielversprechenden Kandidaten für die Behandlung von Angststörungen.
Antikrebs-Potenzial
Das gleiche Benzo[d]imidazo[2,1-b]thiazol-Gerüst zeigt sich als vielversprechender Wirkstoff gegen Krebs . Forscher haben sein Potenzial bei der Hemmung des Wachstums und der Metastasierung von Krebszellen untersucht.
PET-Bildgebungssonde
In der Alzheimer-Forschung dienen Benzo[d]imidazo[2,1-b]thiazole als PET-Bildgebungssonden zum Nachweis von β-Amyloid-Plaques im Gehirn von Patienten . Diese Anwendung unterstützt die Früherkennung und Überwachung des Krankheitsverlaufs.
Kinase-Inhibition
Bestimmte Derivate unserer Verbindung können als Kinase-Inhibitoren wirken . Diese Moleküle spielen eine entscheidende Rolle bei der Regulierung von Zellprozessen und sind relevante Ziele für die Krebstherapie.
Selektive Antikrebsaktivität
Thiazol-Gerüste, einschließlich unserer Verbindung, gewinnen aufgrund ihrer breiten Palette an biologischen Aktivitäten an Aufmerksamkeit. Ihr Potenzial für selektive Antikrebswirkungen ist ein spannender Weg für weitere Erforschung .
Wirkmechanismus
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide are therefore likely to be bacterial cells.
Mode of Action
The mode of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with bacterial cells. The compound has been found to display potent antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may interact with its targets by penetrating the bacterial cell membrane.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may affect pathways involved in bacterial growth and proliferation.
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .
Result of Action
The result of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide’s action is the inhibition of bacterial growth. The compound has been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may cause molecular and cellular changes that inhibit bacterial proliferation.
Action Environment
The action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other agents, as suggested by its potent activity when used in conjunction with cell-penetrating peptides . Additionally, factors such as pH and temperature may influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-26-16-6-4-7-17-19(16)22-20(27-17)21-18(23)8-5-13-28(24,25)15-11-9-14(2)10-12-15/h4,6-7,9-12H,3,5,8,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMUWTYQKFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2442209.png)
![Thieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2442211.png)
![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)

![1-{4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2442216.png)

![2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride](/img/structure/B2442218.png)

![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2442225.png)


![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)

